molecular formula C9H10N2O B13080849 2-Amino-5-methoxy-4-methylbenzonitrile CAS No. 959137-58-7

2-Amino-5-methoxy-4-methylbenzonitrile

Cat. No.: B13080849
CAS No.: 959137-58-7
M. Wt: 162.19 g/mol
InChI Key: CPFHFWMKUGTEKU-UHFFFAOYSA-N
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Description

2-Amino-5-methoxy-4-methylbenzonitrile is an organic compound with the molecular formula C9H10N2O It is a derivative of benzonitrile, characterized by the presence of amino, methoxy, and methyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-methoxy-4-methylbenzonitrile typically involves the nitration of 2-methoxy-4-methylbenzonitrile followed by reduction. The nitration process introduces a nitro group, which is subsequently reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methoxy-4-methylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Halogens or sulfonic acids in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

2-Amino-5-methoxy-4-methylbenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-methoxy-4-methylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the methoxy and methyl groups can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methylbenzonitrile
  • 2-Amino-5-methylbenzonitrile
  • 2-Amino-5-iodo-4-methoxybenzonitrile

Uniqueness

2-Amino-5-methoxy-4-methylbenzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group, in particular, can influence the compound’s solubility and interaction with other molecules, distinguishing it from similar compounds.

Properties

CAS No.

959137-58-7

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2-amino-5-methoxy-4-methylbenzonitrile

InChI

InChI=1S/C9H10N2O/c1-6-3-8(11)7(5-10)4-9(6)12-2/h3-4H,11H2,1-2H3

InChI Key

CPFHFWMKUGTEKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)C#N)N

Origin of Product

United States

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